8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
Overview
Description
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents to form the imidazo[1,2-A]pyridine ring system.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Aminooxygenation and Hydroamination Reactions:
Chemical Reactions Analysis
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form larger, more complex structures.
Functionalization Reactions: The compound can be functionalized at various positions on the ring system to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules and materials.
Pharmaceutical Chemistry: The compound is used in the development of new pharmaceutical agents with potential therapeutic applications.
Material Science: The compound is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: This compound has similar structural features but different substituents, leading to different chemical properties and applications.
6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid: This compound lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
2-Methylimidazo[1,2-A]pyridine: This compound has a similar core structure but different substituents, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSQYAYTUUQLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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